molecular formula C15H15NO B2606185 N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide CAS No. 2094265-63-9

N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide

Cat. No.: B2606185
CAS No.: 2094265-63-9
M. Wt: 225.291
InChI Key: WKUHIQKUJYCMAI-UHFFFAOYSA-N
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Description

N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide is an organic compound with the molecular formula C15H15NO and a molecular weight of 225.291 g/mol. This compound is characterized by the presence of a naphthalene ring substituted with a methyl group and an amide group attached to a prop-2-enamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide typically involves the reaction of 4-methylnaphthalen-1-ylmethylamine with prop-2-enoyl chloride under basic conditions. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-naphthalenemethylamine: A related compound with a similar naphthalene structure but different functional groups.

    2-(2-Naphthyl)ethylamine: Another naphthalene derivative with different substituents on the naphthalene ring.

    Cinnamaldehyde: A compound with a similar prop-2-enamide chain but different aromatic ring structure.

Uniqueness

N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide is unique due to its specific combination of a naphthalene ring with a methyl group and an amide group attached to a prop-2-enamide chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-3-15(17)16-10-12-9-8-11(2)13-6-4-5-7-14(12)13/h3-9H,1,10H2,2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUHIQKUJYCMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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